molecular formula C11H11N3O B8328587 4-(3,4-Diamino-phenoxy)-pyridine

4-(3,4-Diamino-phenoxy)-pyridine

Cat. No.: B8328587
M. Wt: 201.22 g/mol
InChI Key: JJPGDXCMLGMXLT-UHFFFAOYSA-N
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Description

4-(3,4-Diamino-phenoxy)-pyridine is a pyridine derivative featuring a phenoxy group substituted with two amino groups at the 3- and 4-positions. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting neurological disorders or as a precursor for bioactive molecules .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-pyridin-4-yloxybenzene-1,2-diamine

InChI

InChI=1S/C11H11N3O/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-7H,12-13H2

InChI Key

JJPGDXCMLGMXLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC=NC=C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between 4-(3,4-Diamino-phenoxy)-pyridine and related pyridine derivatives:

Compound Structural Features Pharmacological Activity Key References
This compound Pyridine core with 3,4-diaminophenoxy substituent Hypothesized neuromodulatory effects (based on amino group positioning)
4-Aminopyridine (4-AP) Pyridine with a single amino group at position 4 Potassium channel blocker; treats multiple sclerosis, Lambert-Eaton myasthenic syndrome
3,4-Diaminopyridine (3,4-DAP) Pyridine with amino groups at positions 3 and 4 Enhanced potassium channel blockade; used in congenital myasthenic syndromes
2-(3,4-Dimethoxyphenyl)-pyrimidinone derivatives Pyrido-pyrimidinone core with substituted phenyl groups (e.g., dimethoxy, chloro-fluoro) Kinase inhibition; anticancer applications (per patent claims)
4-(1-Aminoethyl)pyridine Pyridine with an aminoethyl side chain Antimicrobial, antifungal properties (computational studies suggest strong binding affinity)

Key Observations:

  • The phenoxy group may confer greater lipophilicity, influencing blood-brain barrier penetration .
  • Biological Targets: Unlike 4-AP and 3,4-DAP, which directly block voltage-gated potassium channels, this compound’s mechanism remains speculative. Its diaminophenoxy group could facilitate interactions with enzymes or receptors requiring dual hydrogen-bond donors .
  • Patent Compounds: Derivatives like 2-(3-chloro-5-fluorophenyl)-pyrimidinones (e.g., EP 2023/39 patent) prioritize kinase inhibition, suggesting divergent therapeutic pathways compared to aminophenoxy-pyridines .

Research Findings and Implications

A. Pharmacokinetic Predictions

However, the bulky phenoxy group might reduce metabolic stability compared to simpler analogs like 4-AP.

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